AI-942/8013341
Description
Computational analyses, including molecular docking and molecular dynamics (MD) simulations, suggest that AI-942/8013341 binds to the catalytic site of M<sup>pro</sup>, a critical enzyme for viral replication . While experimental validation of its inhibitory activity is pending, preliminary in silico data indicate moderate efficacy, with binding stability comparable to other candidate inhibitors . The compound’s structural features, such as its molecular weight and polarity, align with known pharmacophores for protease inhibition, though its exact chemical structure remains undisclosed in publicly available literature.
Properties
Molecular Formula |
C13H9ClOS |
|---|---|
Molecular Weight |
248.73g/mol |
IUPAC Name |
5-chloro-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-2-one |
InChI |
InChI=1S/C13H9ClOS/c14-11-7-9-6-5-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-4,7H,5-6H2 |
InChI Key |
UBSIVIGUWUJBAT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C3=CC=CC=C31)SC(=C2)Cl |
Canonical SMILES |
C1CC2=C(C(=O)C3=CC=CC=C31)SC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Comparison with Similar Compounds
Table 1: Key Properties of AI-942/8013341 and Related Inhibitors
| Parameter | This compound | AF-399/40713777 | Reference Compound X* |
|---|---|---|---|
| Molecular Weight | ~423.02 g/mol† | ~407.14 g/mol | 450.30 g/mol |
| Inhibitory Activity | Moderate (in silico) | Moderate (in silico) | High (experimental) |
| Binding Affinity (ΔG) | -8.2 kcal/mol‡ | -7.9 kcal/mol‡ | -10.5 kcal/mol |
| Solubility (Log S) | -2.99 (predicted) | -3.12 (predicted) | -1.85 (experimental) |
| Target Specificity | SARS-CoV-2 M<sup>pro</sup> | SARS-CoV-2 M<sup>pro</sup> | Broad-spectrum protease |
*Hypothetical reference compound based on class benchmarks.
†Estimated from related analogs in .
‡Values derived from MD simulations .
Key Findings :
Table 2: Predicted ADMET Properties
| Parameter | This compound | AF-399/40713777 |
|---|---|---|
| GI Absorption | High | Moderate |
| BBB Penetration | Yes | No |
| CYP Inhibition | None | Moderate |
| PAINS Alerts | 0 | 1 (Brenk) |
| Synthetic Accessibility | 2.07 | 1.95 |
Key Findings :
- BBB Penetration : this compound’s ability to cross the blood-brain barrier (BBB) may limit its utility in systemic antiviral therapies due to off-target neurological effects .
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